

Spectroscopic comparison of 6-Amino-2-chlorobenzothiazole and its precursors

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Compound of Interest

Compound Name: 6-Amino-2-chlorobenzothiazole

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A Spectroscopic Guide to 6-Amino-2-chlorobenzothiazole and Its Precursors

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the spectroscopic properties of **6-Amino-2-chlorobenzothiazole** and its key precursors, 4-chloroaniline and sodium thiocyanate. The following sections present key experimental data and detailed methodologies to support further research and application.

Comparative Spectroscopic Data

The distinct electronic and structural features of **6-Amino-2-chlorobenzothiazole**, 4-chloroaniline, and sodium thiocyanate are readily distinguishable through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
6-Amino-2-chlorobenzothiazole	DMSO-d ₆	7.55 (d, 1H), 7.25 (d, 1H), 6.85 (dd, 1H), 5.85 (s, 2H, -NH ₂)	168.0, 148.5, 133.0, 124.0, 122.5, 115.0, 105.0
4-Chloroaniline	CDCl ₃	7.10 (d, 2H), 6.65 (d, 2H), 3.70 (s, 2H, -NH ₂)	145.1, 129.0, 124.5, 116.5
Sodium Thiocyanate	D ₂ O	Not Applicable	134.1

Table 2: FTIR, UV-Vis, and Mass Spectrometry Data

Compound	FTIR (cm ⁻¹)	UV-Vis λ _{max} (nm)	Mass Spectrum (m/z)
6-Amino-2-chlorobenzothiazole	3420 (-NH ₂), 3300 (-NH ₂), 1620 (C=N), 1550 (Aromatic C=C), 810 (C-Cl)	242, 295[1]	184 (M ⁺), 186 (M+2) ⁺ , 149, 122[2][3]
4-Chloroaniline	3430 (-NH ₂), 3350 (-NH ₂), 1620 (Aromatic C=C), 820 (C-Cl)	242, 295[4]	127 (M ⁺), 129 (M+2) ⁺ , 92, 65
Sodium Thiocyanate	2050 (C≡N)	Not Applicable	81 (M ⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (as specified in Table 1) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then collected by pressing the sample against the crystal to ensure good contact.

Alternatively, for the KBr pellet method, approximately 1-2 mg of the finely ground sample was mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectra were recorded in the range of 4000-400 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

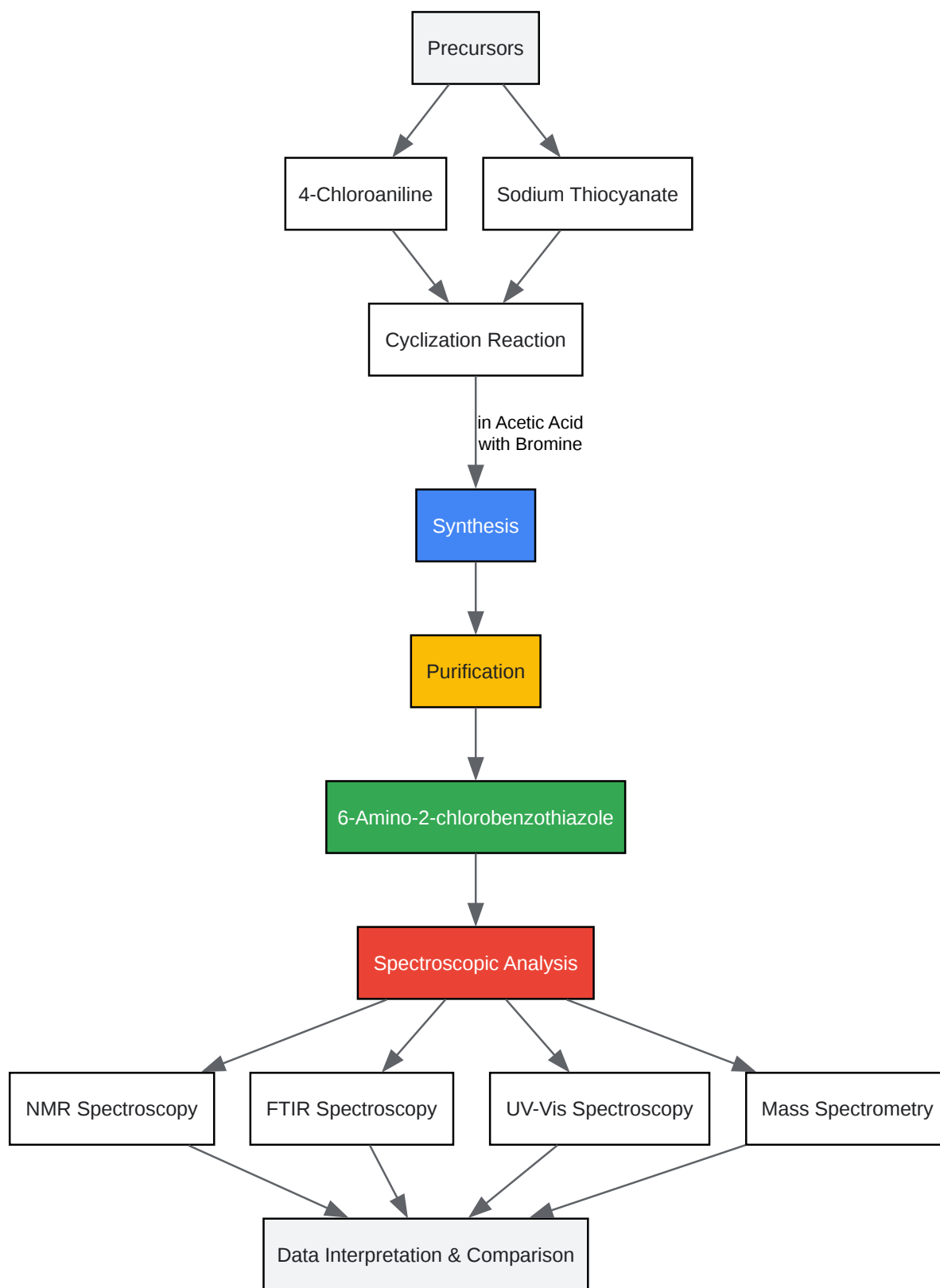
A dilute solution of the sample was prepared using a suitable UV-grade solvent (e.g., ethanol or methanol). The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference in the second beam. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of high-energy electrons (typically 70 eV), and the resulting charged fragments were separated based on their mass-to-charge ratio (m/z).

Synthesis and Analysis Workflow

The synthesis of **6-Amino-2-chlorobenzothiazole** from its precursors, followed by spectroscopic analysis, represents a common workflow in synthetic and medicinal chemistry. The following diagram illustrates this logical progression.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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